IDO1 Inhibitory Potency – Direct Comparison of O-(2-Iodobenzyl)hydroxylamine vs. Unsubstituted Parent O-Benzylhydroxylamine
In a recombinant human IDO1 enzymatic assay measuring kynurenine production, the ortho-iodo derivative O-(2-iodobenzyl)hydroxylamine (compound 13) achieved an IC50 of 0.57 µM, representing a 1.42-fold improvement in potency over the unsubstituted lead compound O-benzylhydroxylamine (IC50 = 0.81 ± 0.081 µM) [1]. Both compounds were evaluated under identical assay conditions within the same structure-activity relationship study, enabling a direct head-to-head comparison [1].
| Evidence Dimension | IDO1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.57 µM (single determination) |
| Comparator Or Baseline | O-benzylhydroxylamine (lead, unsubstituted): IC50 = 0.81 ± 0.081 µM (average ± SD) |
| Quantified Difference | 1.42-fold more potent (0.57 vs. 0.81 µM) |
| Conditions | Recombinant human IDO1; inhibition of kynurenine production using L-tryptophan as substrate; microplate reader detection after 60 min; single point inhibition curve. |
Why This Matters
This 1.42-fold potency gain validates the 2-iodo substitution as a meaningful optimization over the commercially ubiquitous parent scaffold, supporting its preferential selection in IDO1 inhibitor screening cascades.
- [1] Malachowski WP, Winters M, DuHadaway JB, et al. O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. Eur J Med Chem. 2016;108:564-576 (Table 3, compound 13 vs. lead). doi:10.1016/j.ejmech.2015.12.028 View Source
